molecular formula C11H16ClNO2 B112867 Ethyl 2-(benzylamino)acetate Hydrochloride CAS No. 6344-42-9

Ethyl 2-(benzylamino)acetate Hydrochloride

Cat. No.: B112867
CAS No.: 6344-42-9
M. Wt: 229.7 g/mol
InChI Key: ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzylamino)acetate Hydrochloride: is an organic compound with the molecular formula C11H16ClNO2 It is a derivative of glycine and is commonly used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)acetate Hydrochloride typically involves the following steps:

  • Formation of Ethyl 2-(benzylamino)acetate: : This can be achieved by reacting benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of Ethyl 2-(benzylamino)acetate.

    [ \text{C6H5CH2NH2 + ClCH2CO2C2H5 → C6H5CH2NHCH2CO2C2H5 + HCl} ]

  • Conversion to Hydrochloride Salt: : The free base form of Ethyl 2-(benzylamino)acetate is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a more stable and crystalline form, suitable for storage and further use.

    [ \text{C6H5CH2NHCH2CO2C2H5 + HCl → C6H5CH2NHCH2CO2C2H5·HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)acetate Hydrochloride can undergo various chemical reactions, including:

  • Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    [ \text{C6H5CH2NHCH2CO2C2H5 + H2O → C6H5CH2NHCH2COOH + C2H5OH} ]

  • Substitution Reactions: : The benzylamino group can participate in substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

    Substitution: Various electrophiles can be used depending on the desired substitution.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Hydrolysis: Benzylglycine and ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Benzylamine derivatives.

    Reduction: Reduced forms of the benzyl group.

Scientific Research Applications

Ethyl 2-(benzylamino)acetate Hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-(benzylamino)acetate Hydrochloride can be compared with other similar compounds such as:

    N-Benzylglycine Ethyl Ester: Similar structure but without the hydrochloride salt form.

    Ethyl Glycinate Hydrochloride: Lacks the benzyl group, making it less hydrophobic.

    Benzylamine Derivatives: Various derivatives with different substituents on the benzyl group.

Uniqueness

The presence of both the benzylamino and ester groups in this compound makes it a versatile compound with unique properties, suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

ethyl 2-(benzylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCCGXGBRHRRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369214
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-42-9
Record name 6344-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(benzylamino)acetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.